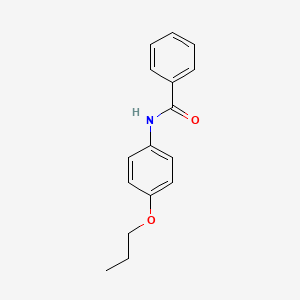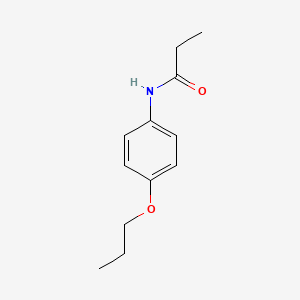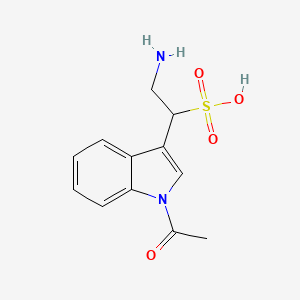![molecular formula C15H19Cl2NO3 B3820076 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B3820076.png)
4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid
Übersicht
Beschreibung
4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid, also known as TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft in the brain. By blocking these transporters, TBOA can increase the concentration of glutamate in the synapse, leading to enhanced neuronal activity. In
Wissenschaftliche Forschungsanwendungen
4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid has been used extensively in scientific research to study the role of glutamate transporters in the brain. By inhibiting these transporters, this compound can be used to investigate the physiological and pathological effects of glutamate on neuronal activity. This compound has also been used to study the effects of glutamate on synaptic plasticity, learning, and memory. Additionally, this compound has been used in animal models of neurological disorders such as epilepsy, stroke, and traumatic brain injury to investigate the potential therapeutic effects of inhibiting glutamate transporters.
Wirkmechanismus
4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid acts as a non-competitive inhibitor of glutamate transporters, binding to the transporter protein and blocking the uptake of glutamate from the synaptic cleft. This leads to an increase in the concentration of glutamate in the synapse, which can enhance neuronal activity. This compound has been shown to inhibit all five subtypes of glutamate transporters, making it a potent tool for investigating the role of these transporters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to increasing glutamate concentration in the synapse, this compound has been shown to enhance synaptic plasticity, increase neuronal excitability, and induce seizures in animal models. This compound has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury, suggesting that inhibiting glutamate transporters may be a potential therapeutic strategy for these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid in lab experiments is its potency as a glutamate transporter inhibitor. This compound has been shown to be more effective than other glutamate transporter inhibitors such as DL-threo-beta-benzyloxyaspartic acid (this compound). However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, this compound has a short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are many potential future directions for 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid research. One area of interest is investigating the potential therapeutic effects of inhibiting glutamate transporters in neurological disorders such as epilepsy, stroke, and traumatic brain injury. Another area of interest is exploring the role of glutamate transporters in synaptic plasticity and learning and memory. Additionally, there is a need for the development of more potent and selective glutamate transporter inhibitors that can be used in vivo. Overall, this compound research has the potential to provide important insights into the role of glutamate in the brain and to lead to the development of new treatments for neurological disorders.
Eigenschaften
IUPAC Name |
4-[tert-butyl-[(2,4-dichlorophenyl)methyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3/c1-15(2,3)18(13(19)6-7-14(20)21)9-10-4-5-11(16)8-12(10)17/h4-5,8H,6-7,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQFJJQENMYKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=C(C=C(C=C1)Cl)Cl)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-4-(1-piperazinyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3819997.png)
![N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3820006.png)
![N-cyclohexyl-4-(4-morpholinyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3820024.png)
![2-methyl-2,3,4,5,6,11-hexahydro-1H-azocino[3,4-b]indol-1-one](/img/structure/B3820030.png)
![N-(4-methyl-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}phenyl)benzamide](/img/structure/B3820054.png)
![4-[tert-butyl(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B3820069.png)


![{4-[(4-nitrobenzoyl)amino]phenoxy}acetic acid](/img/structure/B3820081.png)
![[4-(benzoylamino)phenoxy]acetic acid](/img/structure/B3820088.png)



